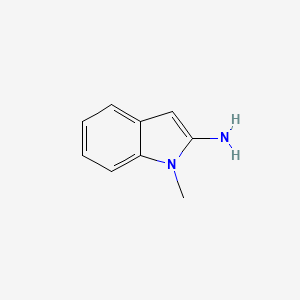

1-Methyl-1H-indol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPOMLSQTZGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472046 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36092-88-3 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Methyl-1H-indol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-indol-2-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details a potential synthetic pathway, experimental protocols, and expected analytical data based on established chemical principles and analogous compound characterization.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a wide array of pharmacologically active compounds. The introduction of an amino group at the 2-position of the N-methylated indole core yields this compound, a valuable building block for the synthesis of more complex molecules. This guide outlines a plausible synthetic approach and the analytical methods required for its characterization.

Proposed Synthetic Pathway

A direct and efficient synthesis of this compound is not extensively documented. However, a plausible multi-step synthesis can be devised based on established indole synthesis methodologies and functional group transformations. The proposed pathway begins with the well-known Fischer indole synthesis to construct the core indole structure, followed by N-methylation and subsequent amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of 1H-Indole-2-carboxylic acid (Fischer Indole Synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Ketoacid: Slowly add pyruvic acid (1.1 eq) to the solution while stirring. The mixture may become warm.

-

Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Methylation of 1H-Indole-2-carboxylic acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C and add a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes.

-

Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous solution with 1M HCl, which should precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.

Amidation of 1-Methyl-1H-indole-2-carboxylic acid

-

Activation: In a round-bottom flask, suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Ammonia Addition: After stirring for 1-2 hours at room temperature, cool the mixture back to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

-

Work-up and Isolation: Stir the reaction for an additional hour. If a precipitate forms, collect it by filtration. Otherwise, extract the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography or recrystallization.

Hofmann Rearrangement to this compound

-

Reaction Setup: Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C. Slowly add bromine (1.1 eq) to this solution to form sodium hypobromite.

-

Amine Formation: To the cold sodium hypobromite solution, add the 1-Methyl-1H-indole-2-carboxamide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques. The expected data is summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (indole ring): δ 6.5-7.6 ppm (multiplets, 4H); N-CH₃ protons: δ ~3.7 ppm (singlet, 3H); NH₂ protons: δ ~4.0-5.0 ppm (broad singlet, 2H); C3-H proton: δ ~6.3 ppm (singlet, 1H). |

| ¹³C NMR | Aromatic carbons: δ 100-140 ppm; N-CH₃ carbon: δ ~30 ppm; C2 (amine-bearing): δ ~150-160 ppm. |

| IR (Infrared) | N-H stretch (primary amine): ~3300-3500 cm⁻¹ (two bands); C-N stretch: ~1250-1350 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹.[1][2] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 146. A significant fragment may be observed corresponding to the loss of the amino group or the methyl group. The nitrogen rule suggests an even-numbered molecular weight, which is consistent with the presence of two nitrogen atoms.[3] |

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and characterization.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes established and reliable chemical transformations. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and scientists in their efforts to explore the potential applications of this and related indole derivatives in drug development and other scientific disciplines.

References

Technical Guide: Physicochemical Properties of 1-Methyl-1H-indol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-2-amine hydrochloride is a heterocyclic amine containing a 1-methylindole scaffold. The indole ring is a prominent structural motif in a vast array of biologically active compounds and natural products, making its derivatives, such as this compound hydrochloride, of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides a summary of the available physicochemical properties, hazard information, and general synthetic and analytical considerations for this compound hydrochloride. It is important to note that while general information on indole derivatives is abundant, specific experimental data for this particular compound is limited in publicly accessible literature.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Chemical Structure | PubChem | |

| Molecular Formula | C₉H₁₁ClN₂ | [2] |

| Molecular Weight | 182.65 g/mol | [2] |

| IUPAC Name | 1-methylindol-2-amine;hydrochloride | [2] |

| CAS Number | 42456-82-6 | [2] |

| Polar Surface Area (PSA) | 30.95 Ų | LookChem |

| LogP (Computed) | 3.14370 | LookChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride was not found in the surveyed literature, a general synthetic strategy can be conceptualized based on established methods for the synthesis of substituted indoles. A plausible approach could involve the cyclization of a suitably substituted precursor, followed by amination and salt formation.

The following diagram illustrates a generalized workflow for the synthesis of a substituted indole, which could be adapted for the target molecule.

Caption: Conceptual workflow for the synthesis of this compound hydrochloride.

Characterization Methods

The characterization of this compound hydrochloride would typically involve a suite of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and environment of protons in the molecule, including the methyl group, aromatic protons, and amine protons.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be employed to identify characteristic functional groups, such as N-H stretches from the amine and aromatic C-H and C=C vibrations from the indole ring.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

The following diagram outlines a general workflow for the analytical characterization of a synthesized chemical compound.

Caption: General workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the signaling pathways directly modulated by this compound hydrochloride are not available in the reviewed literature. However, the indole nucleus is a well-established pharmacophore with a broad range of biological activities. Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.

Given the structural similarities to other biologically active indoles, it is plausible that this compound hydrochloride could interact with various biological targets. Further research would be necessary to elucidate its specific pharmacological profile.

The following diagram illustrates a hypothetical relationship where an indole-containing compound could modulate a signaling pathway, a common mechanism of action for such molecules.

Caption: Hypothetical modulation of a cellular signaling pathway by an indole derivative.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound hydrochloride is an indole derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data, which is primarily computational. A significant gap exists in the literature regarding experimentally determined properties, detailed synthetic and analytical protocols, and specific biological activity. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

In-depth Technical Guide: 1-Methyl-1H-indol-2-amine Mechanism of Action

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Methyl-1H-indol-2-amine. Despite its defined chemical structure, this particular compound has not been the subject of extensive biological investigation in publicly accessible research. Consequently, detailed information regarding its signaling pathways, quantitative data from biological assays, and established experimental protocols are not available at this time.

While it is not possible to provide a detailed mechanism of action for this compound, this guide will discuss the broader context of indol-2-amine derivatives and their known biological activities. This information may offer potential avenues for future research into the specific functions of the 1-methylated form.

General Biological Activities of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Derivatives of the indole nucleus are known to interact with a variety of biological targets, leading to effects such as:

-

Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes like tubulin, histone deacetylases (HDACs), and protein kinases, or the induction of apoptosis through various signaling pathways.

-

Antimicrobial Activity: Indole compounds have been shown to possess antibacterial, antifungal, and antiviral properties. The mechanisms can include disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

-

Neurological Activity: The indole structure is a key component of the neurotransmitter serotonin. As such, many indole derivatives can interact with serotonin receptors and transporters, leading to antidepressant, anxiolytic, and antipsychotic effects.

Potential Research Directions for this compound

Given the lack of specific data, the following represents a logical workflow for initiating an investigation into the mechanism of action of this compound.

A Technical Guide to the Biological Activity of Novel Indole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific "1-Methyl-1H-indol-2-amine" scaffold is limited. This guide synthesizes data from closely related and structurally relevant indole derivatives to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The findings presented are drawn from studies on various N-methylated, 2-substituted, and other biologically active indole analogues.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a prominent "privileged scaffold" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] Indole derivatives have demonstrated a vast range of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] This guide focuses on the anticancer and antimicrobial properties of novel indole derivatives, presenting key quantitative data, signaling pathways, and detailed experimental protocols to aid in future research and development.

Anticancer & Kinase Inhibitory Activity

A significant area of research for indole derivatives is their application as anticancer agents, often functioning through the inhibition of protein kinases that are critical for tumor growth and proliferation.[4] Compounds with substitutions at various positions on the indole ring have shown potent inhibitory activity against cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of various indole derivatives against several human cancer cell lines.

| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [5][6] |

| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal Cell) | 33.2 | [5][6] |

| 1H-indazole-3-amine derivative (5k) | Hep-G2 (Hepatoma) | 3.32 | [6] |

| 3-phenylimino-indolin-2-one (VIb) | HeLa (Cervical Cancer) | 10.64 | [7] |

| 3-phenylimino-indolin-2-one (VIc) | HeLa (Cervical Cancer) | 11.21 | [7] |

| 3-phenylimino-indolin-2-one (VId) | HeLa (Cervical Cancer) | 11.93 | [7] |

| N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT (Breast, Lung, Colon) | ~2.0 | [4] |

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many indole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are crucial for tumor angiogenesis and cell survival.[8][9] Inhibition of these pathways blocks downstream signaling cascades, leading to apoptosis and reduced tumor growth.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catequentinib - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Data Analysis of 1-Methyl-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-2-amine is an indole derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its application and further development. Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and purity of this compound. This technical guide offers a comprehensive overview of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein are predicted based on established spectroscopic principles and data from structurally similar compounds.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from the analysis of analogous compounds and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.60 | s | 3H | N1-CH₃ |

| ~5.50 | br s | 2H | C2-NH₂ |

| ~6.40 | s | 1H | H3 |

| ~6.80 | t | 1H | H5 |

| ~7.00 | t | 1H | H6 |

| ~7.25 | d | 1H | H4 |

| ~7.40 | d | 1H | H7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~31.0 | N1-CH₃ |

| ~100.0 | C3 |

| ~110.0 | C7 |

| ~118.0 | C5 |

| ~120.0 | C6 |

| ~121.0 | C4 |

| ~128.0 | C3a |

| ~138.0 | C7a |

| ~155.0 | C2 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1650-1580 | Medium, Sharp | N-H bend (primary amine) |

| 1600-1450 | Strong to Medium | C=C stretch (aromatic) |

| 1335-1250 | Strong | Aromatic C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M - NH]⁺ or [M - CH₃]⁺ |

| 117 | Medium | [M - NH₂ - CH₃]⁺ |

| 104 | Medium | Further fragmentation |

| 91 | Low | Tropylium ion |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required to obtain a good spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this compound.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

4. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a wavelength range of 200-400 nm.

-

Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

The Discovery and Synthesis of Substituted 1H-Indol-2-amines: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthetic Methodologies, Biological Activities, and Structure-Activity Relationships of a Promising Heterocyclic Scaffold

Substituted 1H-indol-2-amines have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their potential as kinase inhibitors in oncology and other therapeutic areas. Detailed experimental protocols for key synthetic transformations, tabulated quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery of 1H-Indol-2-amine Scaffolds: From Screening Hits to Optimized Leads

The identification of biologically active 1H-indol-2-amine derivatives has often originated from high-throughput screening (HTS) campaigns and fragment-based drug discovery (FBDD) approaches. These strategies have successfully pinpointed initial "hit" compounds that, following extensive lead optimization, have yielded potent and selective modulators of various biological targets.

A notable example is the discovery of a series of substituted indoles through a phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] This initial screen identified three hits containing an indole core with moderate in vitro potency and good selectivity against the intracellular amastigote form of the parasite.[1] Subsequent medicinal chemistry efforts focused on optimizing the metabolic stability and solubility of these early leads, leading to compounds with improved pharmacokinetic properties.[1]

Fragment-based approaches have also proven fruitful in the discovery of indole-based inhibitors. For instance, a fragment-based design strategy was employed to develop selective Mcl-1 inhibitors, starting from a known 1H-indole-2-carboxylic acid scaffold.[3] By deconstructing the parent molecule and substituting at the 1-position, researchers were able to access a previously unoccupied pocket of the target protein, leading to a significant increase in selectivity over the related Bcl-2 protein.[3]

Synthetic Methodologies for Substituted 1H-Indol-2-amines

A variety of synthetic routes have been developed to access the substituted 1H-indol-2-amine core. These methods range from classical named reactions to modern metal-catalyzed cross-coupling strategies, offering chemists a versatile toolbox for the construction of diverse compound libraries.

One-Pot Synthesis of 2-Amino-indole-3-carboxamides

A highly efficient one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from readily available 2-halonitrobenzenes and cyanoacetamides. This procedure involves an initial SNAr reaction to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate, followed by a reductive cyclization using iron or zinc to afford the desired 2-aminoindole product.

Palladium-Catalyzed Synthesis

Palladium catalysis has been extensively utilized for the synthesis of substituted indoles, and these methods can be adapted for the preparation of 2-aminoindole derivatives. The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, can be employed to couple an amine with a suitably functionalized indole precursor.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for the synthesis of nitrogen-containing heterocycles. A simple and efficient copper-catalyzed method for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives has been reported, involving the cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamides with alkyl 2-cyanoacetates or malononitrile.[4]

Biological Activities and Therapeutic Potential

Substituted 1H-indol-2-amines have demonstrated a remarkable range of biological activities, with a particular emphasis on their role as kinase inhibitors in the treatment of cancer. The indole scaffold serves as an excellent ATP-competitive pharmacophore, and strategic substitution around the core has led to the development of potent and selective inhibitors of various kinase families.

Kinase Inhibition in Oncology

The aberrant activation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Substituted 1H-indol-2-amines have been shown to inhibit several key kinases involved in cancer cell proliferation, survival, and angiogenesis.

-

RAF-MEK-ERK Pathway: This signaling cascade is frequently mutated in human cancers, leading to uncontrolled cell growth.[5] Indole-based compounds have been developed as inhibitors of key kinases in this pathway, such as BRAF.[6]

-

PI3K-AKT-mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling network that is often dysregulated in cancer, promoting cell survival and proliferation.[7] Several indole derivatives have been identified as potent inhibitors of PI3K isoforms.[7][8]

-

JAK-STAT Pathway: The JAK-STAT pathway plays a crucial role in mediating signals from cytokines and growth factors, and its dysregulation is implicated in both cancer and inflammatory diseases.[9] Indole-based JAK inhibitors have shown promise in preclinical studies.[10][11]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative substituted 1H-indol-2-amine derivatives against various kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1 | VEGFR-2 | 95.7 ± 3.2 | [12] |

| Sorafenib | VEGFR-2 | 90 | [12] |

| 4j | BRAFV600E | 1033 | [6] |

| Sorafenib | BRAFV600E | 2860 | [6] |

| 4j | VEGFR-2 | 640 | [6] |

| Sorafenib | VEGFR-2 | 1940 | [6] |

| 3f | JAK1 | 3.4 | [10] |

| 3f | JAK2 | 2.2 | [10] |

| 3f | JAK3 | 3.5 | [10] |

| TGX221 | PI3Kβ | 29 | [8] |

| TGX286 | PI3Kβ | 7.0 | [8] |

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Indole Analogue 1 | Hep3B (Liver) | 8.01 | [12] |

| Indole Analogue 1 | Huh7 (Liver) | 4.31 | [12] |

| Indole Analogue 1 | HepG2 (Liver) | 1.95 | [12] |

| Sorafenib | Hep3B (Liver) | 8.62 | [12] |

| Sorafenib | Huh7 (Liver) | 7.55 | [12] |

| Sorafenib | HepG2 (Liver) | 7.22 | [12] |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [13] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [13] |

| Doxorubicin | HepG2 (Liver) | 24.7 ± 3.2 | [13] |

| 4j | A375 (Melanoma) | 0.96 ± 0.03 | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key substituted 1H-indol-2-amine derivatives.

General Procedure for the One-Pot Synthesis of 2-Amino-1H-indole-3-carboxamides

To a solution of the appropriate cyanoacetamide (1.0 eq) in anhydrous DMF (0.5 M) is added sodium hydride (60% dispersion in mineral oil, 1.1 eq). The mixture is stirred at room temperature for 10 minutes, after which the corresponding 2-halonitrobenzene (1.0 eq) is added. The reaction is stirred for an additional 1 hour at room temperature. To the resulting mixture is added 1 N HCl (2.0 eq), followed by FeCl3 (3.0 eq) and zinc dust (10.0 eq). The reaction mixture is then heated to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-1H-indole-3-carboxamide.

General Procedure for the Copper-Catalyzed Synthesis of 2-Amino-1H-indole-3-carboxylates

A mixture of the N-(2-halophenyl)-2,2,2-trifluoroacetamide (1.0 eq), the alkyl 2-cyanoacetate or malononitrile (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq) in a 1:1 mixture of DMSO and water is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 2-amino-1H-indole-3-carboxylate derivative.[4]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted 1H-indol-2-amine derivatives.

Figure 1: The RAF-MEK-ERK signaling pathway and the inhibitory action of 1H-indol-2-amine derivatives on RAF kinase.

Figure 2: The PI3K-AKT-mTOR signaling pathway, a key regulator of cell growth and survival, is targeted by 1H-indol-2-amine inhibitors at the level of PI3K.

Figure 3: The JAK-STAT signaling pathway, crucial for immune responses, is inhibited by 1H-indol-2-amine derivatives that target Janus kinases (JAKs).

Conclusion

The substituted 1H-indol-2-amine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse synthetic methodologies available allow for the creation of extensive and structurally varied compound libraries, which can be screened against a wide range of biological targets. The demonstrated efficacy of these compounds as kinase inhibitors, particularly in the context of oncology, highlights their significant potential for the development of next-generation targeted therapies. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Exploring the Chemical Space of 1-Methyl-1H-indol-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutics. This technical guide delves into the chemical space of 1-Methyl-1H-indol-2-amine analogs, a class of compounds with significant potential for drug discovery. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data on closely related analogs to provide a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR).

The strategic placement of a methyl group at the N1-position of the indole ring can enhance metabolic stability and modulate binding affinities by preventing N-dealkylation and influencing the electronic nature of the indole ring. The 2-amino group serves as a critical pharmacophoric element, offering a site for further functionalization to fine-tune potency, selectivity, and physicochemical properties. This guide aims to provide researchers and drug development professionals with a foundational understanding of this chemical space, highlighting key synthetic strategies, summarizing biological data, and elucidating the structural requirements for activity.

Synthesis of this compound Analogs and Related Structures

The synthesis of this compound analogs and related indole derivatives often involves multi-step sequences. Common strategies include the construction of the indole core followed by functionalization at the desired positions.

General Synthetic Protocols

1. N-Methylation of Indole Precursors:

A common and straightforward method for introducing the 1-methyl group is the reaction of a suitable indole precursor with a methylating agent.

-

Procedure: To a solution of the N-H indole (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) (1.5 mmol) is added. The mixture is stirred at room temperature for a short period, followed by the addition of methyl iodide (1.1 mmol). The reaction is then heated, for instance at 80 °C, for several hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.[4]

2. Synthesis of Indole-2-carboxamides:

Many biologically active analogs feature a carboxamide group at the 2-position, which can be derived from the corresponding carboxylic acid.

-

General Procedure for Amide Coupling: The indole-2-carboxylic acid (1 equivalent) and the desired amine (1-1.5 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM). A coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (2 equivalents) are added, and the reaction mixture is stirred at room temperature until completion. The crude product is then purified by chromatography.[5]

3. Functionalization of the Indole Ring:

Further modifications of the indole scaffold, such as substitutions at the 5-position, are often achieved by starting with a pre-functionalized indole precursor.

-

Example: Synthesis of 2-(5-Methyl-1H-indol-1-yl)-N-(4-(methylsulfonamido)benzyl)acetamide: This compound was synthesized using 2-(5-methyl-1H-indol-1-yl)acetic acid and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride according to a general amide coupling procedure.[5]

Synthetic Workflow Diagram

Caption: General synthetic workflow for 1-Methyl-1H-indole-2-carboxamide analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a range of biological activities, including anti-trypanosomal, anti-inflammatory, and anticancer properties. The following sections summarize key findings and structure-activity relationships.

Anti-Trypanosoma cruzi Activity

Research into 1H-indole-2-carboxamides has identified potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

-

Substitution at the 5-position of the Indole Ring: Small, aliphatic, electron-donating groups (EDG) at the 5-position are favored for potency.[5][6] Compounds with a methyl, cyclopropyl, ethyl, or methoxy group demonstrated moderate to good activity.[5][6] Conversely, analogs with electron-withdrawing groups (EWG) like halogens or a trifluoromethyl group were found to be inactive.[5][6]

-

Modifications of the Amide Linker: N-methylation of the amide or branching the side chain with a methyl group resulted in compounds with similar potency.[5][6] Interestingly, methylating both the amide and the indole nitrogen restored potency and improved the solubility profile.[5][6] Reversing the amide also restored potency but led to higher metabolic instability.[5][6]

| Compound ID | Indole 5-Substituent | pEC50 | Solubility (μg/mL) | Metabolic Stability (μL/min/mg) |

| 1 | Methyl | 5.4 - 6.2 | - | - |

| 3 | Cyclopropyl | 5.4 - 6.2 | Limited | Poorer than 1 & 2 |

| 5 | Ethyl | 5.4 - 6.2 | - | - |

| 6 | Methoxy | 5.4 - 6.2 | - | - |

| 8 | Halogen | < 4.2 | - | - |

| 10 | Trifluoromethyl | < 4.2 | - | - |

| 37 | Ethyl (analog of 1) | 6.9 | Limited | Poorer than 1 & 2 |

| 39 | Cyclopropyl (analog of 3) | 6.2 | Limited | Poorer than 1 & 2 |

| 41 | Trifluoromethyl in sulfonamide | < 5.3 | 40 | 13 |

| 73 | Methyl (N-methylated indole and amide) | 5.8 | 17 | - |

Table 1: SAR of 1H-Indole-2-carboxamides against T. cruzi [5][6]

SAR Logic Diagram

Caption: Structure-Activity Relationship logic for anti-T. cruzi indole analogs.

Anti-Inflammatory and Anticancer Activities

Derivatives of the indole scaffold have also shown promise as anti-inflammatory and anticancer agents.

-

Tubulin Polymerization Inhibition: A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors.[7] Compound 7d from this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively.[7] Mechanistic studies revealed that this compound induced apoptosis and arrested cells in the G2/M phase.[7]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy.[8][9] Phenylimidazole-scaffold based compounds have shown potent IDO1 inhibition with IC50 values in the range of 0.3-0.5 μM.[8][9] One such compound, DX-03-12 , demonstrated significant anti-tumor efficacy in a mouse melanoma model.[8]

| Compound ID | Target | Cell Line | IC50 (μM) |

| 7d | Tubulin Polymerization | HeLa | 0.52 |

| MCF-7 | 0.34 | ||

| HT-29 | 0.86 | ||

| DX-03-12 | IDO1 | - | 0.3 - 0.5 |

| DX-03-13 | IDO1 | - | 0.3 - 0.5 |

Table 2: Anticancer Activity of Indole Analogs [7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis and biological evaluation of indole analogs.

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a)

-

Materials: 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), pyrazole (1.2 mmol), K2CO3 (1.5 mmol), acetonitrile (8 mL).

-

Procedure: The reactants are dissolved in acetonitrile and the mixture is refluxed at 85 °C for 8 hours. After completion, the solvent is removed under vacuum. Water is added to the residue, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.[7]

In Vitro IDO1 Inhibitory Activity Assay

-

Cell Culture: HeLa cells are cultured to 70-80% confluence before being seeded for the assay.

-

Assay Procedure: Cells are treated with varying concentrations of the test compounds. The inhibitory activity against IDO1 is determined by measuring the production of kynurenine from tryptophan. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[10]

Experimental Workflow for Biological Evaluation

Caption: Workflow for the in vitro biological evaluation of anticancer indole analogs.

Conclusion

The chemical space of this compound analogs and related indole derivatives represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substitutions on the indole ring and modifications of the functional groups at the 2-position for achieving potent and selective biological activity. The synthetic methodologies and experimental protocols described provide a practical framework for researchers to further explore this promising class of compounds. Future work in this area should focus on expanding the diversity of substituents, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to translate the in vitro potential of these analogs into clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

In Silico Prediction of 1-Methyl-1H-indol-2-amine Bioactivity: A Technical Guide

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific derivative, 1-Methyl-1H-indol-2-amine. Due to the limited direct experimental data on this compound, this document outlines a prospective computational workflow. We will explore methodologies for identifying potential protein targets, predicting binding affinity through molecular docking, developing quantitative structure-activity relationship (QSAR) models, and generating pharmacophore hypotheses. Furthermore, this guide presents detailed hypothetical protocols for both the in silico experiments and their subsequent experimental validation, serving as a roadmap for researchers in drug discovery and development.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The ability of the indole ring system to mimic the structure of peptides and interact with various biological targets, such as kinases and G-protein coupled receptors, makes it a focal point of drug design.[6][7] this compound is a small indole derivative with potential for biological activity. In silico methods offer a rapid and cost-effective approach to preliminarily assess its therapeutic potential by predicting its interactions with biological macromolecules.[8]

Proposed Biological Targets

Given the prevalence of indole derivatives as kinase inhibitors, a primary focus for predicting the bioactivity of this compound would be the human kinome.[6][9] Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] Therefore, a panel of cancer-related kinases would be selected as potential targets for initial screening.

Based on the bioactivity of other 2-aminoindole and related indole structures, the following kinase families are proposed as primary targets for in silico investigation:

-

Src Family Kinases (e.g., Src, Lyn): These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival.

-

Vascular Endothelial Growth Factor Receptors (e.g., VEGFR-2): These are key mediators of angiogenesis, a critical process in tumor growth.

-

Pim Kinases (e.g., Pim-1): These serine/threonine kinases are implicated in cell cycle progression and apoptosis.

In Silico Bioactivity Prediction Workflow

A multi-step in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's potential therapeutic effects.

References

- 1. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases | Semantic Scholar [semanticscholar.org]

- 8. What is in silico drug discovery? [synapse.patsnap.com]

- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1H-indol-2-amine: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic compounds. Among the diverse array of indole derivatives, the 1-Methyl-1H-indol-2-amine core represents a versatile and promising framework for the development of novel therapeutic agents. Its unique structural and electronic properties provide a foundation for designing molecules with a wide range of pharmacological activities, from anticancer to antiviral applications. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological mechanisms associated with the this compound scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through a multi-step process, typically involving the initial formation of a 2-aminoindole derivative followed by N-methylation. Several methods have been developed for the synthesis of 2-aminoindoles, including gold-catalyzed C-H annulations and one-pot syntheses from anilines and ynamides. N-alkylation of the indole nitrogen is a common subsequent step to introduce the methyl group.

A proposed synthetic workflow for obtaining this compound is outlined below. This process leverages established methodologies for the formation of the 2-aminoindole ring and subsequent N-methylation.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of 2-aminoindoles and N-alkylation of indoles.

Step 1: Synthesis of 2-Aminoindole

A one-pot synthesis of 2-aminoindoles from anilines and ynamides can be employed.

-

Materials: Substituted aniline, N-arylynamide, Gold(I) catalyst (e.g., AuCl), Copper(II) chloride (CuCl₂), and a suitable solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

To a solution of the aniline derivative in the solvent, add the Gold(I) catalyst.

-

Slowly add the N-arylynamide to the mixture and stir at room temperature to facilitate the hydroamination reaction.

-

Upon completion of the first step (monitored by TLC), add CuCl₂ to the reaction mixture to mediate the oxidative cyclization.

-

Stir the reaction at an elevated temperature until the formation of the 2-aminoindole is complete.

-

The product can be isolated and purified using standard chromatographic techniques.

-

Step 2: N-Methylation of 2-Aminoindole

Direct N-alkylation of the resulting 2-aminoindole can be performed using a methylating agent.

-

Materials: 2-Aminoindole, methyl iodide, a base (e.g., potassium hydroxide), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Dissolve the 2-aminoindole in the solvent and add the base.

-

Slowly add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The final product, this compound, can be isolated and purified by extraction and column chromatography.

-

Medicinal Chemistry Applications

The this compound scaffold has been incorporated into various molecules with significant therapeutic potential, particularly in the fields of oncology and virology.

Anticancer Activity: Tubulin Polymerization Inhibitors

Derivatives of 1-methyl-2-aminoindole have been investigated as potent antimitotic agents that target tubulin polymerization. These compounds often feature a trimethoxybenzoyl group, a pharmacophore known to interact with the colchicine binding site on tubulin.

| Compound ID | Structure | Target | IC₅₀ (µM) | Cell Lines | Reference |

| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization | 0.52 | HeLa | |

| 0.34 | MCF-7 | ||||

| 0.86 | HT-29 | ||||

| e19 | 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Tubulin Assembly | 2.12 | - | |

| Growth Inhibition | 0.21-0.31 | 4 human cancer cell lines |

Note: The table includes derivatives of 1-methyl-indole with substitutions at the 3-position that have demonstrated potent anticancer activity, highlighting the broader potential of the methylated indole scaffold.

Antiviral Activity: Influenza A Virus Inhibitors

A series of 2-aminoindole derivatives have been synthesized and evaluated for their activity against the influenza A virus. The lead compound from this series demonstrated significant antiviral activity with low cytotoxicity.

| Compound ID | Structure | Target | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |

| 3h | 2-Aminoindole derivative | Influenza A Virus | 8.37 ± 0.65 | 669.26 ± 11.42 | MDCK |

Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold exert their biological effects by modulating key cellular signaling pathways.

Inhibition of Tubulin Polymerization

As potent antimitotic agents, certain 1-methyl-2-aminoindole derivatives disrupt the formation of the mitotic spindle by inhibiting the polymerization of tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Anti-Influenza Virus Mechanism

The antiviral activity of 2-aminoindole derivatives against the influenza A virus is multifaceted. These compounds have been shown to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp). Additionally, they can modulate the host's immune response by inhibiting the cytokine storm and apoptosis induced by the viral infection, thereby improving host cell survival.

Methodological & Application

Application Notes and Protocols for Evaluating Indole Derivatives in Anticancer Assays

Introduction

The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and is a key pharmacophore in the development of anticancer agents. While direct studies on 1-Methyl-1H-indol-2-amine are not extensively documented in publicly available literature, research on various indole and indazole derivatives has demonstrated significant potential in cancer therapy. These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document provides a detailed overview of the application of indole-based compounds in anticancer assays, using data and protocols from studies on related molecules as a guide for researchers and drug development professionals interested in evaluating novel indole derivatives like this compound.

Data Presentation: Anticancer Activity of Indole and Indazole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole and indazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| Compound 6o (Indazole Derivative) | K562 | Chronic Myeloid Leukemia | 5.15 | [1][2] |

| A549 | Lung Carcinoma | >50 | [1][2] | |

| PC-3 | Prostate Carcinoma | >50 | [1][2] | |

| Hep-G2 | Hepatoma | >50 | [1][2] | |

| HEK-293 (Normal) | Embryonic Kidney | 33.2 | [1][2] | |

| Compound 7a (Pyrazole-Indole Hybrid) | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [3] |

| HCT-116 | Colorectal Carcinoma | >100 | [3] | |

| MCF-7 | Breast Adenocarcinoma | 10.6 ± 2.3 | [3] | |

| A549 | Lung Carcinoma | 25.4 ± 3.6 | [3] | |

| Compound 7b (Pyrazole-Indole Hybrid) | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [3] |

| Compound 2a (Indole-based Tyrphostin) | Huh-7 | Hepatocellular Carcinoma | 0.04 | [4] |

| MCF-7/Topo | Topotecan-resistant Breast | 1.5 | [4] | |

| 518A2 | Melanoma | 2.8 | [4] | |

| Compound 2b (Indole-based Tyrphostin) | HCT-116 (p53 wt) | Colorectal Carcinoma | >10 | [4] |

| HCT-116 (p53-/-) | Colorectal Carcinoma | >10 | [4] | |

| MCF-7 | Breast Carcinoma | >10 | [4] | |

| Compound 3a (Indole-based Tyrphostin Ru Complex) | Huh-7 | Hepatocellular Carcinoma | 0.01 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of novel indole compounds.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the cell cycle progression.

Principle: The DNA content of cells changes as they progress through the cell cycle (G0/G1, S, G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at different concentrations for a defined time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening a novel indole derivative for its anticancer properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-indol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-2-amine and its derivatives are an important class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active molecules. The presence of a methyl group on the indole nitrogen and an amine at the 2-position provides a unique substitution pattern for the development of novel therapeutic agents. This document outlines a detailed methodology for the synthesis of this compound, commencing from readily available starting materials. The synthetic strategy involves a three-step sequence: N-methylation of indole, regioselective nitration at the C2 position of 1-methylindole, and subsequent reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a robust three-step process. The workflow begins with the N-methylation of indole to produce 1-methylindole. The key challenge of regioselectively introducing a functional group at the C2 position is addressed by a directed lithiation followed by nitration, yielding 1-methyl-2-nitroindole. The final step involves the reduction of the nitro group to afford the target this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methylindole

This procedure details the N-methylation of indole using sodium amide and methyl iodide in liquid ammonia, a well-established and high-yielding method.[1]

Materials:

-

Indole

-

Sodium

-

Ferric nitrate nonahydrate

-

Liquid ammonia

-

Anhydrous ether

-

Methyl iodide

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a dropping funnel, add approximately 400-500 mL of liquid ammonia and a catalytic amount of ferric nitrate nonahydrate (0.1 g).

-

To this, add small portions of clean, metallic sodium (5.0 g, 0.22 gram atom) with vigorous stirring, maintaining a blue color. Continue until the blue color disappears, indicating the formation of sodium amide.

-

Slowly add a solution of indole (23.4 g, 0.20 mole) in 50 mL of anhydrous ether.

-

After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mole) in an equal volume of anhydrous ether dropwise.

-

Continue stirring for an additional 15 minutes.

-

Allow the ammonia to evaporate under a well-ventilated hood.

-

To the residue, add 100 mL of water, followed by 100 mL of ether.

-

Separate the ether layer and extract the aqueous phase with an additional 20 mL of ether.

-

Combine the ether extracts, wash with three 15 mL portions of water, and dry over anhydrous sodium sulfate.

-

Remove the solvent at atmospheric pressure and purify the crude oil by distillation under reduced pressure to obtain 1-methylindole as a colorless oil.

Quantitative Data:

| Product | Boiling Point | Yield | Reference |

| 1-Methylindole | 133°C / 26 mm | 85-95% | [1] |

Step 2: Synthesis of 1-Methyl-2-nitroindole

The introduction of a nitro group at the C2 position of 1-methylindole is achieved through a regioselective lithiation followed by reaction with a nitrating agent. This method overcomes the inherent preference for electrophilic substitution at the C3 position.[2]

Materials:

-

1-Methylindole

-

tert-Butyllithium (t-BuLi) in hexanes

-

Dinitrogen tetroxide (N₂O₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

Procedure:

-

Dissolve 1-methylindole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium in hexanes (1.1 equivalents) dropwise while maintaining the temperature at -78°C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete lithiation at the C2 position.

-

In a separate flask, prepare a solution of dinitrogen tetroxide in anhydrous THF at -78°C.

-

Slowly add the solution of 2-lithio-1-methylindole to the dinitrogen tetroxide solution at -78°C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-2-nitroindole.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Reference |

| N-Boc-indole | N-Boc-2-nitroindole | t-BuLi, N₂O₄ | 78% | [2] |

| N-(Phenylsulfonyl)indole | N-(Phenylsulfonyl)-2-nitroindole | t-BuLi, N₂O₄ | 63% | [2] |

Note: While the specific yield for 1-methylindole is not provided in the reference, the yields for analogous N-protected indoles are high, suggesting this is a viable synthetic route.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group of 1-methyl-2-nitroindole to the corresponding amine using catalytic hydrogenation.

Materials:

-

1-Methyl-2-nitroindole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-methyl-2-nitroindole in ethanol or methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.

-

Purge the flask with hydrogen to remove air.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Reference |

| 1-Methyl-5-nitro-1H-indole | 1-Methyl-5-amino-1H-indole | 10% Pd/C, H₂, Ethanol | 96% | [3] |

Note: The high yield for the reduction of a similar nitroindole derivative indicates that this method is effective for the synthesis of the target compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic methodology, highlighting the key transformations and intermediates.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The described three-step synthetic route provides a reliable and efficient methodology for the preparation of this compound derivatives. By employing a directed lithiation strategy, the challenge of regioselective C2-functionalization of the 1-methylindole core is effectively addressed. The protocols provided are based on established chemical transformations and can be adapted for the synthesis of a variety of substituted this compound analogs, which are of significant interest in the field of drug development. Researchers and scientists can utilize these detailed application notes to access this important class of compounds for further investigation and application in their respective fields.

References

Application Notes & Protocols: In Vitro Evaluation of 1-Methyl-1H-indol-2-amine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in numerous natural products and synthetic compounds with significant biological activities, including anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel indole derivatives is a critical step in the drug discovery process. This document provides a detailed set of protocols for the in vitro evaluation of the cytotoxicity of 1-Methyl-1H-indol-2-amine, a specific indole derivative. While direct cytotoxic data for this compound is not extensively available in the public domain, the methodologies outlined herein are based on established procedures for assessing the cytotoxicity of analogous indole compounds and other potential anticancer agents.

These protocols will guide researchers in determining the concentration-dependent effects of this compound on cell viability, proliferation, and the induction of apoptosis in various cancer cell lines.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear comparison. The following tables provide a template for data presentation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Histology | IC50 (µM) after 48h exposure | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |

| HeLa | Cervical Adenocarcinoma | [Insert Data] | *[Insert |

| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |

| HT-29 | Colorectal Adenocarcinoma | [Insert Data] | [Insert Data] |

| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] |

Table 2: Apoptosis Induction by this compound in [Select Cell Line]

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Control (Vehicle) | [Insert Data] | [Insert Data] | [Insert Data] |

| [Concentration 1] | [Insert Data] | [Insert Data] | [Insert Data] |

| [Concentration 2] | [Insert Data] | [Insert Data] | [Insert Data] |

| [Concentration 3] | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for use in cytotoxicity assays.

Materials:

-

Selected human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

96-well and 6-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth daily and subculture when cells reach 80-90% confluency.

-

To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

-

Seed cells into new flasks or plates at the appropriate density for subsequent experiments.

MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cells cultured as described above

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to attach overnight.

-